[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride
Overview
Description
[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride: is a chemical compound with the molecular formula C8H16Cl2N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. These complexes are investigated for their biological activities, including antimicrobial and anticancer properties .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable for applications in catalysis and material science .
Mechanism of Action
The mechanism of action of [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of [1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride.
Pyrazolo[1,5-a]pyrimidines: Compounds derived from pyrazole, with applications in medicinal chemistry.
N-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-5(9-4)8-6(2)10-11-7(8)3;;/h5,9H,1-4H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZVHDSHZLFNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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